molecular formula C8H9IN2O2 B13128220 N-Hydroxy-2-iodo-5-methoxybenzimidamide

N-Hydroxy-2-iodo-5-methoxybenzimidamide

Cat. No.: B13128220
M. Wt: 292.07 g/mol
InChI Key: QQZSHPMNXWGHRO-UHFFFAOYSA-N
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Description

N-Hydroxy-2-iodo-5-methoxybenzimidamide is a benzimidazole derivative featuring a hydroxyl (-OH) group at the N-position, an iodine atom at the 2-position, and a methoxy (-OCH₃) group at the 5-position of the aromatic ring. This compound belongs to the broader class of N-hydroxybenzimidazoles (NHBIs), which are characterized by their ability to form stable N-oxyl radicals, making them valuable in catalytic and oxidative applications .

The hydroxyl group at the N-position enables hydrogen bonding, which may impact solubility and biological interactions.

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

N'-hydroxy-2-iodo-5-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9IN2O2/c1-13-5-2-3-7(9)6(4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

QQZSHPMNXWGHRO-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)I)/C(=N/O)/N

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-iodo-5-methoxybenzimidamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-iodo-5-methoxybenzimidazole.

    Hydroxylation: The introduction of the hydroxy group is achieved through a hydroxylation reaction. This can be done using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

    Amidation: The final step involves the conversion of the hydroxylated intermediate to the benzimidamide derivative. This is typically achieved through an amidation reaction using appropriate amine sources and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-iodo-5-methoxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The iodo group can be reduced to form deiodinated products.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of deiodinated benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-Hydroxy-2-iodo-5-methoxybenzimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-iodo-5-methoxybenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the iodo group can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Structure: The target compound features a benzimidamide core (a fused benzene-imidazole ring with an amidine group), distinguishing it from benzamide derivatives (e.g., benodanil, ), which lack the imidazole nitrogen and amidine functionality. The benzimidamide structure may enhance stability in radical reactions compared to benzamides . Substituent Effects:
  • Iodine : The 2-iodo substituent increases molecular weight and polarizability compared to chloro () or nitro () groups. This may enhance halogen-bonding interactions in catalytic systems .
  • N-Hydroxy : The N-hydroxy group enables radical formation (N-oxyl radicals), a feature shared with NHBIs but absent in most benzamides .

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